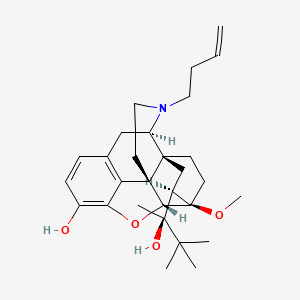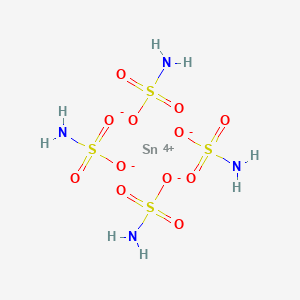
Methyl-5-Brom-3-(2,2,2-Trifluoracetamino)thiophen-2-carboxylat
Übersicht
Beschreibung
“Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5BrF3NO3S . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a reaction with water and potassium carbonate in methanol at 20℃ for 2 hours . The mixture of methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate, potassium carbonate, methanol, and water is stirred at room temperature for 2 hours . After the solvent is removed at reduced pressure, the residue is extracted with EtOAc, and the extract is washed with water and brine, dried over Na2SO4, and filtered . The residue is then purified by column chromatography to give the title compound .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a bromine atom, a trifluoroacetamido group, and a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.09 . Other specific properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Methyl-5-Brom-3-(2,2,2-Trifluoracetamino)thiophen-2-carboxylat wird bei der Synthese von Pyrazolo[3,4-d]pyrimidin-Derivaten verwendet, die als Inhibitoren für eine Vielzahl von Viren dienen, darunter humane Enteroviren, Coxsackie-Viren, Echoviren, Influenzaviren, Herpes-simplex-Viren und Rhinovirus . Diese Inhibitoren sind entscheidend für die Entwicklung von antiviralen Medikamenten.
Neurologische Studien
Die Verbindung wird auch zur Herstellung von oralen α7-Nikotinrezeptor-Agonisten verwendet . Diese Agonisten sind von Bedeutung für die Untersuchung neurologischer Erkrankungen und die Entwicklung von Behandlungen für Erkrankungen wie Alzheimer-Krankheit, Schizophrenie und andere kognitive Defizite.
Behandlung von Diabetes Mellitus
Es wurde bei der Herstellung von Antidiabetika wie Canagliflozin verwendet , das ein Natrium-abhängiger Glukose-Cotransporter 2 (SGLT2)-Inhibitor ist. Dieses Medikament wird zur Behandlung von Typ-2-Diabetes mellitus eingesetzt.
Chemische Synthese
In der chemischen Synthese ist diese Verbindung an Reaktionen beteiligt, die eine stabile und reaktive Methylestergruppe erfordern . Aufgrund seiner Reaktivität kann es als Zwischenprodukt in verschiedenen organischen Syntheseprozessen eingesetzt werden.
Forschung & Entwicklung
Das Sicherheitsdatenblatt für diese Verbindung zeigt, dass sie hauptsächlich für Forschungs- und Entwicklungszwecke verwendet wird . Dies deutet auf ihre Anwendung in verschiedenen experimentellen und analytischen Verfahren in wissenschaftlichen Studien hin.
Pharmazeutische Herstellung
Laut Sigma-Aldrich, einem Lieferanten von chemischen Verbindungen, ist diese Substanz mit begutachteten Veröffentlichungen und technischen Dokumenten verbunden , was auf ihre Verwendung in der pharmazeutischen Herstellung und Formulierungsforschung hindeutet.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUYLZMPYTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719262 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852330-31-5 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


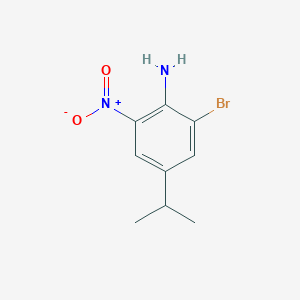


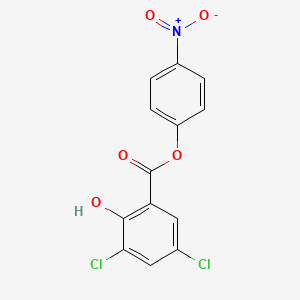
![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)

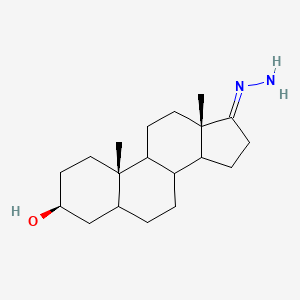
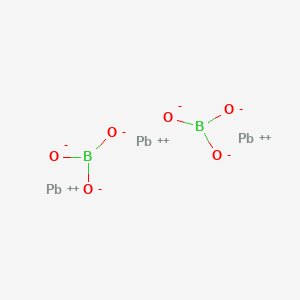
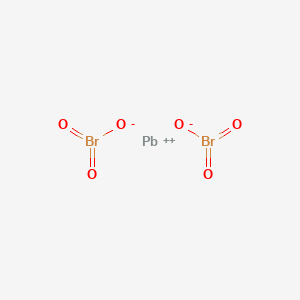
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)


